Cas no 1375108-41-0 (7-bromo-3-methyl-quinoline)

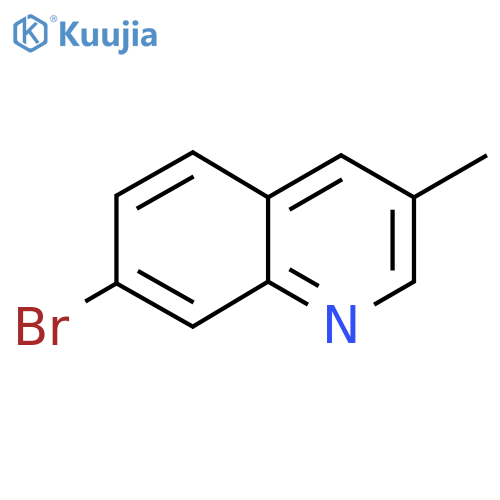

7-bromo-3-methyl-quinoline structure

商品名:7-bromo-3-methyl-quinoline

CAS番号:1375108-41-0

MF:C10H8BrN

メガワット:222.081221580505

MDL:MFCD23163642

CID:3044513

PubChem ID:18942280

7-bromo-3-methyl-quinoline 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-3-methylquinoline

- 7-bromo-3-methyl-quinoline

- Quinoline, 7-bromo-3-methyl-

- CVFAZFPZYNGXHK-UHFFFAOYSA-N

- AK340347

- SB71702

- CS-0196722

- DB-207942

- MFCD23163642

- A1-08626

- K10052

- AKOS027338297

- SCHEMBL4540744

- DS-12843

- 1375108-41-0

-

- MDL: MFCD23163642

- インチ: 1S/C10H8BrN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3

- InChIKey: CVFAZFPZYNGXHK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=CC(C)=CN=C2C=1

計算された属性

- せいみつぶんしりょう: 220.98401g/mol

- どういたいしつりょう: 220.98401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 12.9

7-bromo-3-methyl-quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB460986-250 mg |

7-Bromo-3-methylquinoline; 95% |

1375108-41-0 | 250MG |

€751.00 | 2022-06-10 | ||

| eNovation Chemicals LLC | Y1224756-5g |

7-Bromo-3-methylquinoline |

1375108-41-0 | 95% | 5g |

$3000 | 2024-06-03 | |

| Ambeed | A210771-250mg |

7-Bromo-3-methylquinoline |

1375108-41-0 | 98% | 250mg |

$110.0 | 2024-04-24 | |

| Ambeed | A210771-1g |

7-Bromo-3-methylquinoline |

1375108-41-0 | 98% | 1g |

$332.0 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU892-50mg |

7-bromo-3-methyl-quinoline |

1375108-41-0 | 95% | 50mg |

1219.0CNY | 2021-07-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2402-500MG |

7-bromo-3-methyl-quinoline |

1375108-41-0 | 95% | 500MG |

¥ 3,880.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2402-100MG |

7-bromo-3-methyl-quinoline |

1375108-41-0 | 95% | 100MG |

¥ 1,458.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2402-5g |

7-bromo-3-methyl-quinoline |

1375108-41-0 | 97% | 5g |

¥19051.0 | 2024-04-15 | |

| Crysdot LLC | CD11269592-100mg |

7-Bromo-3-methylquinoline |

1375108-41-0 | 95% | 100mg |

$263 | 2024-07-18 | |

| eNovation Chemicals LLC | D951737-1g |

Quinoline, 7-bromo-3-methyl- |

1375108-41-0 | 95% | 1g |

$335 | 2025-02-26 |

7-bromo-3-methyl-quinoline 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

1375108-41-0 (7-bromo-3-methyl-quinoline) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1375108-41-0)7-bromo-3-methyl-quinoline

清らかである:99%

はかる:1g

価格 ($):283.0